molecular formula C7H16ClNO B13401070 2-(Methylamino)cyclohexan-1-ol;hydrochloride

2-(Methylamino)cyclohexan-1-ol;hydrochloride

Cat. No.: B13401070
M. Wt: 165.66 g/mol
InChI Key: FYCHSSMOBVREJM-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of cyclohexanol, where a methylamino group is attached to the second carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with methylamine. The process can be summarized in the following steps:

    Formation of the imine intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form 2-(Methylamino)cyclohexan-1-ol.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more stable amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Stable amines.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

2-(Methylamino)cyclohexan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic or analgesic.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 2-(Methylamino)cyclohexan-1-ol;hydrochloride.

    2-(Dimethylamino)cyclohexan-1-ol: A similar compound with a dimethylamino group instead of a methylamino group.

    2-(Methylamino)cyclohexanone: A ketone derivative of the compound.

Uniqueness

This compound is unique due to its specific structure and the presence of both an amino and hydroxyl group on the cyclohexane ring. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(methylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H

InChI Key

FYCHSSMOBVREJM-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1O.Cl

Origin of Product

United States

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